6-Phenylhexylamine, hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Phenylhexylamine, hydrochloride can be synthesized from 2-(6-phenylhexyl)isoindoline-1,3-dione . The synthesis involves the reduction of the isoindoline derivative followed by acidification to obtain the hydrochloride salt. The reaction conditions typically include the use of reducing agents such as lithium aluminum hydride (LiAlH4) and subsequent treatment with hydrochloric acid (HCl) to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reduction and acidification techniques as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Phenylhexylamine, hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can be reduced to form primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Reactions: Formation of N-substituted derivatives.
Oxidation Reactions: Formation of imines or nitriles.
Reduction Reactions: Formation of primary amines.
Scientific Research Applications
6-Phenylhexylamine, hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: Used in studies involving amine metabolism and enzyme interactions.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 6-Phenylhexylamine, hydrochloride involves its interaction with biological targets such as enzymes and receptors. The compound can act as a substrate or inhibitor for various enzymes involved in amine metabolism. It may also interact with neurotransmitter receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A structurally related compound with similar biological activity.
2-Phenylethylamine: Another related compound used in medicinal chemistry.
Benzylamine: Shares structural similarities and is used in similar applications.
Uniqueness
6-Phenylhexylamine, hydrochloride is unique due to its extended alkyl chain, which imparts different physicochemical properties compared to shorter-chain analogs. This structural feature can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific research and industrial applications .
Properties
IUPAC Name |
6-phenylhexan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c13-11-7-2-1-4-8-12-9-5-3-6-10-12;/h3,5-6,9-10H,1-2,4,7-8,11,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKYEUDNRJFMMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676110 | |
Record name | 6-Phenylhexan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120375-57-7 | |
Record name | 6-Phenylhexan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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